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Compound of Interest

Compound Name: C.I. Acid yellow 42

Cat. No.: B12374769

For Researchers, Scientists, and Drug Development
Professionals

Introduction

C.l. Acid Yellow 42 is an anionic azo dye traditionally utilized in the textile and leather
industries. In the realm of biological research, its properties as an acid dye lend it to
applications as a cytoplasmic counterstain in various histological procedures, most notably in
trichrome staining methods to provide a yellow contrast to other cellular components. This
document provides detailed protocols for the preparation and application of a C.l. Acid Yellow
42 staining solution for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. Acid Yellow 42 is presented in the
table below.
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Property Value

C.I. Name Acid Yellow 42

C.l. Number 22910

CAS Number 6375-55-9

Molecular Formula C32H24NsNa20sS2

Molecular Weight 758.69 g/mol

Appearance Bright yellow powder

Solubility Soluble in water and ethanol, slightly soluble in

acetone.[1]

Experimental Protocols
Preparation of a 1% Aqueous C.I. Acid Yellow 42
Staining Solution

This protocol outlines the preparation of a stock solution of C.I. Acid Yellow 42 that can be
used as a cytoplasmic counterstain.

Materials:

C.l. Acid Yellow 42 powder (C.I. 22910)

¢ Distilled or deionized water

» Glacial acetic acid (optional, for pH adjustment)

e Glass beaker

e Graduated cylinder

e Magnetic stirrer and stir bar

« Filter paper (e.g., Whatman No. 1)
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o Storage bottle

Procedure:

Weigh 1.0 g of C.I. Acid Yellow 42 powder and place it into a clean glass beaker.

e Add a small amount of distilled water (approximately 20-30 mL) to the beaker to create a
paste.

o Gradually add more distilled water while continuously stirring with a magnetic stirrer until a
total volume of 100 mL is reached.

« Stir the solution until the dye is completely dissolved. This may take several minutes.

o (Optional) For enhanced staining of cytoplasmic elements, the pH of the solution can be
made more acidic. Add a few drops of glacial acetic acid to the solution to lower the pH. The
optimal pH may need to be determined empirically for specific applications but is generally in
the acidic range for acid dyes.

« Filter the solution through filter paper to remove any undissolved patrticles.

Store the staining solution in a well-labeled, airtight bottle at room temperature.

Application of C.I. Acid Yellow 42 as a Cytoplasmic
Counterstain in a Modified Masson's Trichrome Method

This protocol describes the use of C.lI. Acid Yellow 42 as a counterstain for cytoplasm, muscle,
and erythrocytes in a trichrome staining procedure, where collagen is stained with a contrasting
color (e.g., blue or green with Aniline Blue or Fast Green).

Principle:

In trichrome staining, a sequence of acid dyes is used to differentially stain various tissue
components. A polyacid, such as phosphomolybdic or phosphotungstic acid, is often used as a
differentiating agent to remove the initial red dye from collagen, allowing it to be subsequently
stained with a contrasting color. A yellow counterstain can be used to color the cytoplasm and
muscle.
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Procedure for Paraffin-Embedded Sections:

o Deparaffinization and Rehydration:

[¢]

Immerse slides in two changes of xylene for 5 minutes each.

[¢]

Transfer slides through two changes of 100% ethanol for 3 minutes each.

[e]

Transfer slides through two changes of 95% ethanol for 3 minutes each.

Transfer slides to 70% ethanol for 3 minutes.

o

[¢]

Rinse slides in running tap water.[2]

» Nuclear Staining:

o Stain in Weigert's iron hematoxylin working solution for 10 minutes.

o Rinse in running warm tap water for 10 minutes.

o Wash in distilled water.

e Cytoplasmic and Muscle Staining:

o Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

o Wash in distilled water.

o Differentiation:

o Place slides in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or
until the collagen is decolorized.

o Transfer sections directly (without rinsing) to the next staining solution.

» Collagen Staining:

o Stain in a 2.5% solution of Aniline Blue in 2% acetic acid for 5-10 minutes.
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o Rinse briefly in distilled water.

» Yellow Counterstaining with C.I. Acid Yellow 42:
o Immerse slides in the prepared 1% C.I. Acid Yellow 42 solution for 2-5 minutes.
o Rinse briefly in a 1% acetic acid solution.
e Dehydration and Mounting:
o Dehydrate slides quickly through 95% ethanol and two changes of absolute ethanol.
o Clear in two changes of xylene for 5 minutes each.
o Mount with a resinous mounting medium.

Expected Results:

Nuclei: Black

Cytoplasm, Muscle, Keratin: Red to Pink

Collagen: Blue (if using Aniline Blue)

Erythrocytes: Yellow

Visualizations
Experimental Workflow: Modified Masson's Trichrome
Stain

The following diagram illustrates the sequential steps involved in the modified Masson's
Trichrome staining protocol incorporating C.l. Acid Yellow 42 as a counterstain.
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A workflow diagram of the modified Masson's Trichrome staining protocol.

Logical Relationship: Principle of Differential Staining in
Trichrome Methods

This diagram illustrates the principle of how different tissue components are stained based on
their permeability and the molecular size of the dyes used in a sequential trichrome staining

process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for C.I. Acid Yellow 42
Staining Solution]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374769#how-to-prepare-a-c-i-acid-yellow-42-
staining-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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